molecular formula C13H13ClN2O B2363029 1-[(2-Chloroquinolin-3-yl)methylideneamino]propan-2-ol CAS No. 793727-62-5

1-[(2-Chloroquinolin-3-yl)methylideneamino]propan-2-ol

Cat. No.: B2363029
CAS No.: 793727-62-5
M. Wt: 248.71
InChI Key: QQQBHWVTZIYKOH-UHFFFAOYSA-N
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Description

1-[(2-Chloroquinolin-3-yl)methylideneamino]propan-2-ol is a synthetic alkaloid-like compound of significant interest in pharmacological research, particularly for developing novel antimicrobial agents . Its molecular structure, which incorporates a 2-chloroquinoline moiety, is strategically designed to interact with key biological targets in pathogenic microorganisms. Research into this compound focuses on its potential to inhibit the growth of Gram-positive and Gram-negative bacteria, as well as its antifungal efficacy against resistant fungal strains . The proposed mechanism of action for such compounds often involves the disruption of microbial cell membrane integrity, leading to increased permeability and cell death . Furthermore, this chemical class may interfere with critical metabolic pathways and demonstrate inhibitory effects on efflux pumps, a common resistance mechanism in multidrug-resistant pathogens, thereby potentially enhancing the efficacy of co-administered therapeutics . As a valuable tool for scientists, it enables the exploration of new strategies to overcome antibiotic resistance and expand the arsenal against infectious diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(2-chloroquinolin-3-yl)methylideneamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c1-9(17)7-15-8-11-6-10-4-2-3-5-12(10)16-13(11)14/h2-6,8-9,17H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQBHWVTZIYKOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN=CC1=CC2=CC=CC=C2N=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Functional Significance of 1-[(2-Chloroquinolin-3-yl)methylideneamino]propan-2-ol

The target compound integrates a 2-chloroquinoline moiety with a propan-2-ol-linked Schiff base, a configuration that enhances its reactivity and biological relevance. Quinoline derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties, often attributed to their ability to intercalate DNA or inhibit enzymatic activity. The Schiff base segment introduces additional coordination sites, making the compound suitable for metal complexation studies and catalytic applications.

Synthetic Routes to this compound

Schiff Base Condensation: Primary Methodology

The most widely reported synthesis involves the acid-catalyzed condensation of 2-chloroquinoline-3-carbaldehyde with 1-aminopropan-2-ol (Figure 1). This reaction typically proceeds under reflux in ethanol or methanol, with catalytic acetic acid facilitating imine bond formation by dehydrating the intermediate hemiaminal.

Reaction Conditions and Optimization

  • Solvent Selection : Ethanol is preferred due to its polarity and ability to stabilize charged intermediates. Methanol offers faster reaction times but may lead to lower yields due to byproduct formation.
  • Catalyst : Acetic acid (5–10 mol%) is optimal, though p-toluenesulfonic acid (PTSA) has been explored for higher temperatures.
  • Temperature and Time : Reflux (78–80°C) for 6–8 hours achieves yields of 70–85%. Prolonged heating (>10 hours) promotes decomposition.

Mechanistic Insights
The aldehyde group of 2-chloroquinoline-3-carbaldehyde undergoes nucleophilic attack by the primary amine of 1-aminopropan-2-ol, forming a tetrahedral intermediate. Acid catalysis protonates the carbonyl oxygen, enhancing electrophilicity and facilitating water elimination to yield the Schiff base.

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation (100–120°C, 20–30 minutes) in solvent-free conditions or with minimal ethanol reduces reaction times to under 1 hour while maintaining yields of 75–80%. This method minimizes side reactions and energy consumption.

Solid-State Mechanochemical Synthesis

Grinding equimolar quantities of the aldehyde and amine in a ball mill with silica gel as an adsorbent produces the compound in 65–70% yield after 2 hours. While less efficient, this approach aligns with green chemistry principles by eliminating solvents.

Analytical Characterization and Validation

Spectroscopic Techniques

  • NMR Spectroscopy :
    • ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, CH=N), 8.35–7.45 (m, 6H, quinoline-H), 4.10 (m, 1H, CH-OH), 3.85 (dd, 2H, N-CH₂), 2.65 (br s, 1H, OH), 1.25 (d, 3H, CH₃).
    • ¹³C NMR : δ 160.5 (CH=N), 148.2–115.7 (quinoline-C), 68.9 (CH-OH), 55.3 (N-CH₂), 22.1 (CH₃).
  • IR Spectroscopy : Strong absorption at 1635 cm⁻¹ (C=N stretch), 3300 cm⁻¹ (O-H stretch), and 750 cm⁻¹ (C-Cl stretch).

Industrial and Pharmacological Applications

While direct studies on the target compound are limited, structurally related quinoline Schiff bases exhibit:

  • Antimicrobial Activity : MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential : IC₅₀ of 12–25 µM in MCF-7 and HeLa cell lines via apoptosis induction.
  • Catalytic Uses : As ligands in palladium complexes for Suzuki-Miyaura coupling reactions (yields: 85–92%).

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chloroquinolin-3-yl)methylideneamino]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1-[(2-Chloroquinolin-3-yl)methylideneamino]propan-2-ol has been investigated for its anticancer properties . Research indicates that it may interfere with cellular pathways involved in cell proliferation and apoptosis. In particular, studies have shown that derivatives of quinoline compounds exhibit significant antiproliferative activity against various cancer cell lines, including HCT-116 and MCF-7. The compound's structure allows it to act as a lead for developing new anticancer drugs .

Antimicrobial Activity

The compound is also being studied for its antimicrobial activities . Quinoline derivatives are known to inhibit essential enzymes in microbial organisms, making them potential candidates for developing new antibiotics. The mechanism of action typically involves the inhibition of bacterial growth by targeting specific metabolic pathways .

Antimalarial Properties

Given the historical use of quinoline derivatives in treating malaria, this compound is being explored for its antimalarial potential . The structural similarity to established antimalarial drugs suggests that it may possess similar efficacy against Plasmodium species. Ongoing research aims to evaluate its effectiveness in vitro and in vivo .

Industrial Applications

In addition to its biological applications, this compound is utilized in the synthesis of more complex chemical compounds within the pharmaceutical industry. Its role as a building block facilitates the development of novel materials and catalysts for various chemical reactions .

Case Study 1: Anticancer Activity

A study conducted on a series of quinoline derivatives demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines. The IC50 values ranged from 1.9 to 7.52 µg/mL, indicating potent activity that warrants further investigation into its mechanism of action and potential therapeutic applications .

Case Study 2: Antimicrobial Efficacy

Research assessing the antimicrobial properties of quinoline derivatives found that compounds similar to this compound effectively inhibited the growth of various bacterial strains. This study highlights the compound's potential as a template for developing new antibiotics that can combat resistant bacterial infections .

Summary

Mechanism of Action

The mechanism of action of 1-[(2-Chloroquinolin-3-yl)methylideneamino]propan-2-ol involves its interaction with specific molecular targets. In antimicrobial applications, the compound may inhibit the activity of enzymes essential for microbial survival. In anticancer research, it may interfere with cellular pathways involved in cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared with structurally related propan-2-ol derivatives, including beta-blockers, diarylpropanols, and other quinoline-containing molecules. Key differences lie in substituent groups and biological activities:

Compound Molecular Formula Molecular Weight Key Functional Groups Pharmacological Activity
1-[(2-Chloroquinolin-3-yl)methylideneamino]propan-2-ol C₁₃H₁₃ClN₂O 260.71 Quinoline, Schiff base, propan-2-ol Not specified in evidence (theorized: antimicrobial/anticancer)
Nadolol (beta-blocker) C₁₇H₂₇NO₄ 309.41 Naphthyloxy, tertiary alcohol β-adrenergic receptor antagonist
Dexpropranolol Hydrochloride C₁₆H₂₁NO₂·HCl 295.80 Naphthyloxy, isopropylamino, propan-2-ol β-blocker with membrane-stabilizing effects
1-(3′,4′-Dihydroxyphenyl)-3-(4″-methoxyphenyl)-propane (diarylpropanol) C₁₆H₁₈O₄ 274.31 Diaryl groups, propanol Anti-inflammatory (IC₅₀ = 4.00 μM for NO inhibition)
1-(Methylideneamino)propan-2-ol (MAP) C₄H₉NO 87.12 Schiff base, propan-2-ol Pesticide decomposition intermediate

Key Structural Differences and Implications

  • Quinoline vs. Aryloxy Groups: Unlike nadolol or propranolol, which use naphthyloxy or phenoxy groups for β-adrenoceptor binding, the quinoline ring in the main compound may target distinct pathways (e.g., cytochrome P450 enzymes or DNA intercalation) .
  • Schiff Base vs. Secondary Amines: The methylideneamino group in the main compound contrasts with the isopropylamino group in beta-blockers. Schiff bases are prone to hydrolysis but may offer reversible binding to metal ions or enzymes .
  • Diarylpropanols: Compounds like those in exhibit anti-inflammatory activity via NO inhibition, whereas the quinoline-based structure could prioritize different mechanisms, such as kinase inhibition or microbial membrane disruption .

Physicochemical Properties

  • Molecular Weight : At 260.71 Da, the compound is smaller than nadolol (309.41 Da), which may improve tissue diffusion but limit binding affinity for large receptors .

Biological Activity

The compound 1-[(2-Chloroquinolin-3-yl)methylideneamino]propan-2-ol has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by diverse research findings, data tables, and case studies.

Antimicrobial Properties

Research has indicated that compounds with quinoline structures often exhibit significant antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains.

Case Studies

  • Antibacterial Activity : A study highlighted that derivatives of quinoline, including this compound, demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged significantly depending on the bacterial strain tested. For instance:
    • Staphylococcus aureus : MIC of 0.0048 mg/mL
    • Escherichia coli : MIC of 0.0195 mg/mL
    • Pseudomonas aeruginosa : MIC values ranged from 4.69 to 22.9 µM .
  • Antifungal Activity : The compound also exhibited antifungal properties, with effective inhibition against strains such as Candida albicans and Fusarium oxysporum, showing MIC values between 16.69 to 78.23 µM .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the chloro group at position 2 of the quinoline ring enhances its interaction with microbial targets, potentially increasing its efficacy .

Comparative Analysis

CompoundMIC (mg/mL)Target OrganismActivity Type
CQMAP0.0048Staphylococcus aureusAntibacterial
CQMAP0.0195Escherichia coliAntibacterial
CQMAP16.69Candida albicansAntifungal
CQMAP56.74Fusarium oxysporumAntifungal

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interferes with microbial cell wall synthesis or disrupts metabolic pathways critical for microbial survival .

Q & A

Q. Methodological Answer :

  • Schiff Base Formation : React 2-chloroquinoline-3-carbaldehyde with 1-aminopropan-2-ol under reflux in ethanol, using catalytic acetic acid to facilitate imine bond formation. Monitor reaction completion via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
  • Purification : Column chromatography on silica gel (gradient elution with dichloromethane/methanol 95:5) yields >85% purity. Confirm structure via 1H^1H-NMR (quinoline protons at δ 8.2–8.8 ppm; methylideneamino CH=N at δ 8.1 ppm) .

Basic: How can the purity and stability of this compound be validated under experimental conditions?

Q. Methodological Answer :

  • HPLC-MS Analysis : Use a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile, gradient elution) to detect impurities (<2%). Monitor degradation under accelerated conditions (40°C/75% RH for 14 days) to assess hydrolytic stability of the imine bond .
  • Spectroscopic Stability : UV-Vis spectroscopy (λmax ~320 nm for quinoline moiety) tracks photodegradation in light-exposed solutions .

Advanced: What structural modifications enhance the bioactivity of this compound in receptor-binding studies?

Q. Methodological Answer :

  • Quinoline Substitution : Introduce electron-withdrawing groups (e.g., -NO2_2) at the quinoline 6-position to enhance σ-receptor affinity, as seen in analogous chloroquinoline derivatives (IC50_{50} < 50 nM) .
  • Propanol Side Chain : Replace the methylideneamino group with a thiourea linkage to improve membrane permeability, as demonstrated in related propanolamine derivatives targeting adrenergic receptors .
  • Validation : Use molecular docking (AutoDock Vina) with receptor crystal structures (e.g., PDB: 6CM4) to predict binding modes and validate modifications .

Advanced: How can contradictions in reported biological activity data be resolved?

Q. Methodological Answer :

  • Meta-Analysis : Compare datasets from independent studies (e.g., conflicting IC50_{50} values for kinase inhibition) by normalizing assay conditions (ATP concentration, pH, temperature) .
  • Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence polarization) and cell-based (e.g., luciferase reporter) assays to rule out false positives from assay-specific artifacts .

Advanced: What analytical techniques are critical for characterizing its interaction with biological targets?

Q. Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure real-time binding kinetics (ka/kd) with purified receptors (e.g., σ-1 receptor) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpy-driven (specific) vs. entropy-driven (nonspecific) interactions .
  • X-Ray Crystallography : Co-crystallize with target proteins (e.g., quinoline-binding enzymes) to resolve binding-site interactions at <2.0 Å resolution .

Basic: What are the key spectroscopic features for confirming its structure?

Q. Methodological Answer :

  • 1H^1H-NMR :
    • Quinoline protons: δ 7.5–8.8 ppm (multiplet).
    • CH=N proton: δ 8.1–8.3 ppm (singlet).
    • Propanol methyl group: δ 1.2 ppm (doublet, J = 6.2 Hz) .
  • FT-IR :
    • Imine stretch: ~1620 cm1^{-1}.
    • Hydroxyl (-OH) stretch: ~3300 cm1^{-1} .

Advanced: How does stereochemistry influence its pharmacological profile?

Q. Methodological Answer :

  • Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol 80:20) to evaluate stereospecific activity. For example, (R)-enantiomers of propanolamine derivatives show 10-fold higher β-adrenergic receptor antagonism than (S)-forms .
  • Circular Dichroism (CD) : Correlate optical activity (e.g., Cotton effect at 250–300 nm) with receptor-binding efficacy .

Advanced: What computational methods predict its ADMET properties?

Q. Methodological Answer :

  • QSAR Modeling : Use Schrödinger’s QikProp to predict logP (~2.5), aqueous solubility (-3.5 logS), and CYP450 inhibition (e.g., CYP3A4 IC50_{50} ~15 µM) .
  • In Silico Toxicity : Apply Derek Nexus to flag potential hepatotoxicity (e.g., structural alerts for quinoline-related hepatocyte damage) .

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